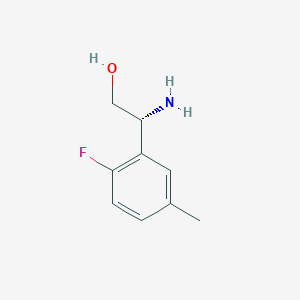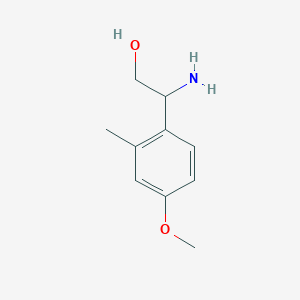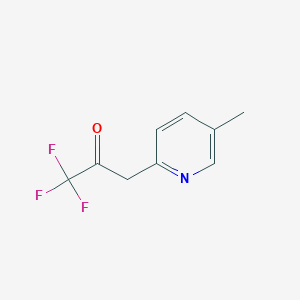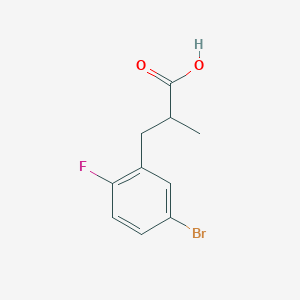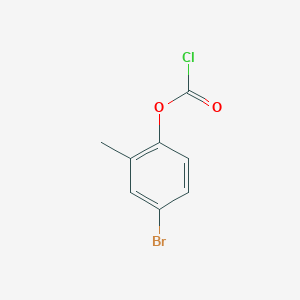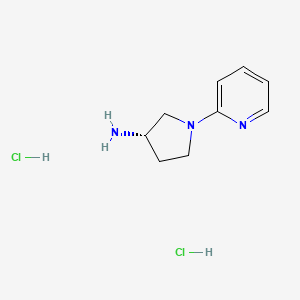
(S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a pyridine ring and a pyrrolidine ring, making it a valuable molecule for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines.
Applications De Recherche Scientifique
(S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Betahistine: A compound with a similar pyridine structure, used as an antivertigo agent.
Histamine dihydrochloride: Shares structural similarities and is used in immunotherapy.
Uniqueness
(S)-1-Pyridin-2-yl-pyrrolidin-3-ylamine dihydrochloride is unique due to its specific stereochemistry and the presence of both pyridine and pyrrolidine rings. This combination allows for distinct interactions with biological targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C9H15Cl2N3 |
|---|---|
Poids moléculaire |
236.14 g/mol |
Nom IUPAC |
(3S)-1-pyridin-2-ylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c10-8-4-6-12(7-8)9-3-1-2-5-11-9;;/h1-3,5,8H,4,6-7,10H2;2*1H/t8-;;/m0../s1 |
Clé InChI |
UPUGVQFRUAILBT-JZGIKJSDSA-N |
SMILES isomérique |
C1CN(C[C@H]1N)C2=CC=CC=N2.Cl.Cl |
SMILES canonique |
C1CN(CC1N)C2=CC=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


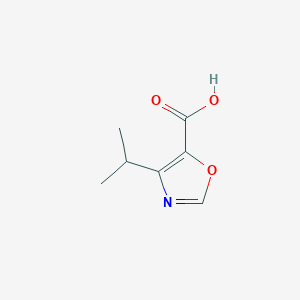
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13612842.png)



